molecular formula C9H9N3O B6591732 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 1516833-31-0

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B6591732
CAS No.: 1516833-31-0
M. Wt: 175.19 g/mol
InChI Key: HJTPTRBRPJZZKW-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a fused heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 6 and an aldehyde functional group at position 4. The pyrazolo[3,4-b]pyridine scaffold is notable for its planar aromatic structure, which facilitates π-π interactions and hydrogen bonding, making it a valuable framework in medicinal chemistry and materials science . The aldehyde group at position 4 enhances reactivity, enabling applications in condensation reactions, Schiff base formation, and the synthesis of more complex heterocyclic systems .

Properties

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-7(5-13)8-4-10-12(2)9(8)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPTRBRPJZZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoroacetic Acid-Catalyzed Condensation

A widely employed method involves the condensation of 5-amino-1H-pyrazole derivatives with α-oxoketene dithioacetals in the presence of trifluoroacetic acid (TFA) as a catalyst. This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the dithioacetal, followed by cyclodehydration to form the pyrazolo[3,4-b]pyridine core. The methyl groups at the 1- and 6-positions are introduced through judicious selection of substituted precursors. For instance, using 5-amino-1-methylpyrazole and α-oxoketene dithioacetal bearing a methyl substituent ensures the incorporation of both methyl groups. The reaction is typically conducted under reflux in anhydrous dichloromethane, achieving yields of 65–75% after purification.

Key Advantages :

  • High regioselectivity due to the directing effect of the amino group.

  • Compatibility with acid-sensitive functional groups.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

Friedländer Condensation

The Friedländer condensation, a classical method for constructing fused heterocycles, has been adapted for synthesizing pyrazolo[3,4-b]pyridines. This approach involves reacting 2-aminopyrazole derivatives with α,β-unsaturated ketones under acidic conditions. For 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, the use of 2-amino-1-methylpyrazole and methyl vinyl ketone in the presence of hydrochloric acid facilitates cyclization. The aldehyde group at the 4-position is introduced via post-synthetic oxidation or through in situ formylation.

Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1).

  • Temperature: 80°C, 12 hours.

  • Yield: 60–68%.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into electron-rich aromatic systems. For this compound, this method involves treating the parent heterocycle 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with the Vilsmeier reagent (POCl₃/DMF ). The reaction proceeds via electrophilic aromatic substitution, where the dimethylaminochlorophosphonium intermediate targets the para-position relative to the pyrazole nitrogen.

Procedure :

  • Parent Compound Synthesis : 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is prepared via cyclization of 5-amino-1-methylpyrazole with acetylacetone.

  • Formylation : The parent compound (1.0 mmol) is stirred with DMF (2.0 mmol) and POCl₃ (3.0 mmol) at 0–5°C for 2 hours, followed by quenching with ice-water.

  • Isolation : The product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 70–80%.

Critical Parameters :

  • Temperature control to minimize side reactions.

  • Stoichiometric excess of POCl₃ ensures complete formylation.

Catalytic Synthesis Using Nano-Magnetic Metal–Organic Frameworks

Recent advances highlight the use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a heterogeneous catalyst for synthesizing pyrazolo[3,4-b]pyridines under solvent-free conditions. Although initially developed for indole-fused derivatives, this method can be adapted for this compound by substituting appropriate precursors.

Adapted Protocol :

  • Reactants : 5-(1H-pyrazol-3-yl)-1-methylpyrazole (1 mmol), 3-(cyanoacetyl)pyridine (1 mmol), and aldehyde precursor (1 mmol).

  • Catalyst Loading : 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂.

  • Conditions : 100°C, solvent-free, 4–6 hours.

  • Workup : The catalyst is magnetically separated, and the product is recrystallized from ethanol.

Yield : 75–85% (estimated based on analogous reactions).

Advantages :

  • Recyclability of the catalyst (up to 5 cycles without significant loss in activity).

  • Elimination of toxic solvents.

Cyclization of Hydrazone Precursors

Cyclization strategies leveraging hydrazone intermediates offer a versatile route to pyrazolo[3,4-b]pyridines. For instance, 3-(1-methylhydrazono)pentane-2,4-dione undergoes cyclization in the presence of ammonium acetate to form the pyridine ring, with subsequent formylation introducing the aldehyde group.

Steps :

  • Hydrazone Formation : Reacting methyl hydrazine with acetylacetone yields the hydrazone intermediate.

  • Cyclization : Heating the hydrazone with ammonium acetate in acetic acid at 120°C for 8 hours.

  • Formylation : Vilsmeier-Haack reaction as described in Section 2.

Overall Yield : 50–60% (two-step process).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Key Advantages Limitations
TFA-Catalyzed CondensationReflux, CH₂Cl₂65–75%High regioselectivityAnhydrous conditions required
Vilsmeier-Haack0–5°C, POCl₃/DMF70–80%Direct formylationHandling hazardous reagents
Nano-Magnetic CatalysisSolvent-free, 100°C75–85%Eco-friendly, recyclable catalystRequires specialized catalyst synthesis
Hydrazone CyclizationAcetic acid, 120°C50–60%Utilizes simple precursorsMulti-step process

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

    Reduction: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has been explored as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential in various therapeutic areas, including:

  • Anticancer Agents: Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity: Some synthesized derivatives demonstrate significant antimicrobial properties, offering potential for developing new antibiotics.
  • Neurological Disorders: The compound's ability to interact with neurotransmitter receptors suggests applications in treating conditions such as anxiety and depression.

Materials Science

The unique electronic properties of this compound make it a candidate for the development of novel materials. Its applications include:

  • Organic Light Emitting Diodes (OLEDs): The compound's photophysical properties are being investigated for use in OLED technology.
  • Sensors: Its ability to undergo specific chemical reactions allows it to be used in the development of chemical sensors that detect environmental pollutants.

Chemical Biology

In chemical biology, this compound serves as a probe to study biological processes. Its interactions with various molecular targets can provide insights into:

  • Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, helping researchers understand enzyme mechanisms and develop new inhibitors.
  • Receptor Binding Studies: It can be used to study binding affinities and mechanisms of action related to neurotransmitter receptors.

Similar Compounds

Compound NameStructural DifferencesKey Applications
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehydeSingle methyl groupAnticancer research
1,6-Dimethyl-1H-pyrazolo[3,4-c]pyridine-4-carbaldehydeDifferent ring fusionMaterials science
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidOxidized formDrug synthesis

Uniqueness

The unique substitution pattern and the presence of the aldehyde functional group set this compound apart from similar compounds. This uniqueness allows for diverse chemical modifications and broadens its applicability across various scientific fields.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally related to several pyrazolo[3,4-b]pyridine derivatives, differing primarily in substituents and functional groups. Key analogs include:

Compound Substituents Key Functional Group Synthetic Method
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde Methyl (positions 1, 6); aldehyde (position 4) Aldehyde Likely via formylation of pyrazole precursors
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Methyl (positions 4, 6); amine (position 3) Amine Hydrazine hydrate reflux with 2-chloropyridine
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Methyl (position 3); phenyl (positions 1, 6); acetylated hydrazide (position 4) Hydrazide Condensation of carbohydrazide with acetyl chloride
1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole Phenyl (position 1); pyridinyl (position 3) Fused pyrazole-pyridine system Azide-alkyne cycloaddition with hydrazine

Physical and Spectral Properties

  • Melting Points : While direct data for the target compound is unavailable, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has a melting point of 280–282°C, indicative of high thermal stability due to hydrogen bonding and aromatic stacking .
  • Elemental Analysis : For 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, calculated values (C: 58.81%, H: 5.92%, N: 27.43%) align closely with experimental results (C: 58.59%, H: 5.65%, N: 27.67%), confirming purity .

Biological Activity

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound features a unique pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. In this article, we will explore the synthesis, biological properties, and potential applications of this compound.

  • Molecular Formula : C9H9N3O
  • Molecular Weight : 175.19 g/mol
  • Density : 1.28 g/cm³ (predicted)
  • Boiling Point : 325.9 °C (predicted)

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors such as 5-aminopyrazole and diethyl ethoxymethylenemalonate. This process allows for the formation of the desired pyrazolo[3,4-b]pyridine structure with an aldehyde functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction may modulate biological pathways relevant to disease processes.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit notable anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of several cancer cell lines, including lung cancer and breast cancer cells. The mechanism often involves inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Properties

Additionally, studies have suggested that related pyrazolo compounds demonstrate anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for these compounds indicate their potency in reducing inflammation, making them candidates for further development in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindingsBiological Activity
Inhibition of DYRK1A (IC50 = 11 µM), CDK5 (IC50 = 0.41 µM)Potential Alzheimer's treatment
Antiproliferative effects on MDA-MB-231 and HepG2 cellsAnticancer activity
Inhibition of COX-2 with IC50 = 0.04 µMAnti-inflammatory activity

Comparison with Similar Compounds

This compound can be compared to similar compounds such as:

CompoundStructureBiological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehydeSingle methyl substitutionSimilar anticancer properties
1,6-Dimethyl-1H-pyrazolo[3,4-c]pyridine-4-carbaldehydeDifferent ring fusion patternVaries in bioactivity
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidOxidized formEnhanced anti-inflammatory effects

Q & A

Q. Advanced Bioactivity Assessment

  • Enzyme Inhibition Assays : Target kinases or phosphodiesterases using fluorescence polarization or radiometric assays. Compare IC50_{50} values against structurally related analogs (e.g., 6-chloro or trifluoromethyl derivatives) .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and assess selectivity via non-malignant cell controls .
  • Molecular Docking : Use X-ray crystal structures of target proteins (e.g., EGFR or COX-2) to predict binding interactions of the carbaldehyde group .

How can contradictory data in reported biological activities be resolved?

Data Contradiction Analysis
Discrepancies often arise from variations in:

  • Synthetic Purity : Impurities (e.g., unreacted intermediates) may skew bioassay results. Validate purity via HPLC (>95%) .
  • Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to enable cross-study comparisons .
  • Structural Analogues : Compare activities of derivatives (e.g., 1H-pyrazolo[4,3-c]pyridine vs. 1H-pyrazolo[3,4-b]pyridine) to isolate substituent effects .

What strategies enable functionalization of the carbaldehyde group?

Advanced Functionalization
The aldehyde moiety is highly reactive and can be derivatized via:

  • Hydrazone Formation : React with hydrazides (e.g., acetylhydrazine) to generate hydrazone-linked prodrugs or imaging agents .
  • Reductive Amination : Convert to amine derivatives using NaBH4_4 and primary/secondary amines .
  • Click Chemistry : Employ azide-alkyne cycloaddition to attach fluorophores or biotin tags for target identification .

What stability considerations are critical for handling this compound?

Q. Stability and Storage

  • Light Sensitivity : Store in amber vials to prevent aldehyde oxidation.
  • Moisture Control : Use desiccants to avoid hydrate formation, which alters reactivity .
  • Temperature : Long-term storage at −20°C in inert atmospheres (argon) minimizes decomposition .

What mechanistic insights exist for reactions involving this compound?

Q. Mechanistic Studies

  • Cyclization Pathways : DFT calculations suggest that electron-donating groups (e.g., methyl) lower the activation energy for pyrazole-pyridine fusion .
  • Catalytic Mechanisms : Palladium catalysts facilitate C–C bond formation at position 4 via oxidative addition intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the aldehyde group .

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